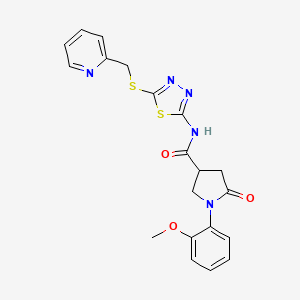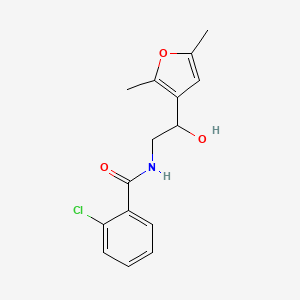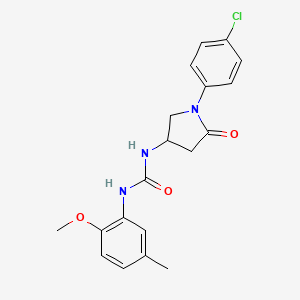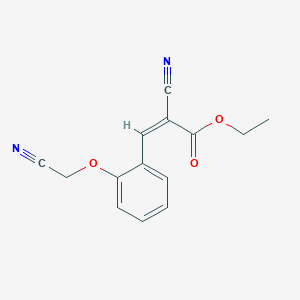
(Z)-乙基 2-氰基-3-(2-(氰基甲氧基)苯基)丙烯酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Dye-Sensitized Solar Cells (DSSCs)
This compound is utilized in the development of dye-sensitized solar cells . It serves as an important dye due to its structural and optoelectronic properties. The compound’s ability to absorb light and convert it into electrical energy makes it a valuable component in DSSCs, which are considered a cost-effective alternative to traditional silicon-based solar cells .
Nonlinear Optical Materials
The molecule exhibits significant nonlinear optical properties , which are essential for various applications in photonics and telecommunications. These properties include a high dipole moment and hyperpolarizability, indicating its potential as a material for optical switches and modulators .
Organic Semiconductors
As an organic semiconductor, this compound can be used in the production of thin-film transistors, LEDs, sensors, and optical memories. Its π-conjugated system allows for greater optical non-linearity and a faster optical response, which are critical for high-performance electronic devices .
Photovoltaic Devices
The compound’s enhanced physico-chemical properties make it suitable for use in photovoltaic devices . When doped with certain atoms, such as potassium, it shows improved energy gap values and increased dielectric constant, which are beneficial for efficient energy conversion .
Inhibition of Mycotoxin Pollution in Cereals
A derivative of this compound, (Z)-2-cyano-3-amino-3-phenyl acrylate, has been disclosed to inhibit mycotoxin pollution in cereals. This application is crucial for ensuring food safety and preventing the adverse health effects of mycotoxins .
Synthesis of Fluoroquinolone Antibiotics
The compound serves as a key intermediate in the synthesis of fluoroquinolone antibiotics . These antibiotics are widely used to treat a variety of bacterial infections, and the compound’s role in their production highlights its importance in pharmaceutical chemistry .
作用机制
Mode of Action
It is believed to interact with its targets through a process known as suzuki–miyaura cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
It is known that the compound plays a role in the suzuki–miyaura cross-coupling reaction , which is a key process in organic chemistry for the formation of carbon-carbon bonds.
Result of Action
It is known that the compound has optoelectronic properties , indicating that it could be a good candidate as nonlinear optical materials .
Action Environment
The action, efficacy, and stability of (Z)-ethyl 2-cyano-3-(2-(cyanomethoxy)phenyl)acrylate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which the compound is involved, is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action may be stable under a variety of environmental conditions.
属性
IUPAC Name |
ethyl (Z)-2-cyano-3-[2-(cyanomethoxy)phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-2-18-14(17)12(10-16)9-11-5-3-4-6-13(11)19-8-7-15/h3-6,9H,2,8H2,1H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQSDAMZRKGCMQ-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1OCC#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=CC=C1OCC#N)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethylphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2928770.png)
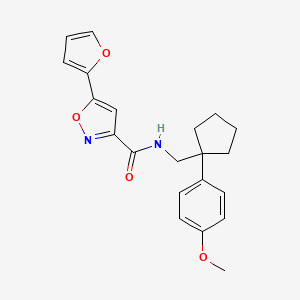
![(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2928773.png)
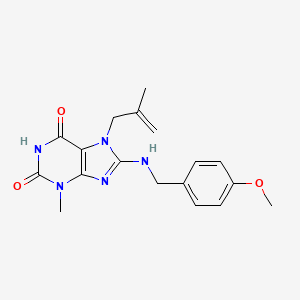
![3-Chloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2928775.png)
![N-(2-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2928776.png)
![4-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde](/img/structure/B2928777.png)
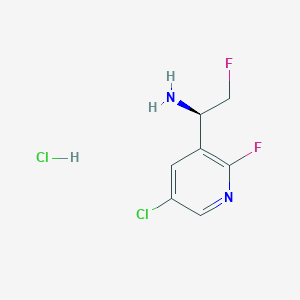
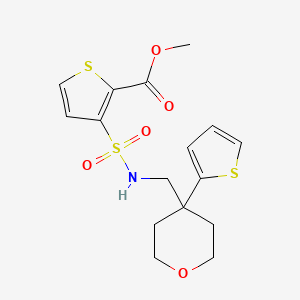
![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2928782.png)
![N-(2-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2928784.png)
